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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the
compound (4-(1-Cyanocyclopropyl)phenyl)boronic acid (CAS No. 1217501-00-2). The
information presented is essential for the identification, characterization, and quality control of
this compound in research and development settings. While direct experimental spectra for this
specific molecule are not publicly available, this document compiles predicted spectroscopic
data based on its chemical structure and known spectral characteristics of analogous
compounds.

Chemical Structure and Properties
e |[UPAC Name: (4-(1-Cyanocyclopropyl)phenyl)boronic acid
e Molecular Formula: C10H10BNO2[1][2]

» Molecular Weight: 187.00 g/mol [2]

e CAS Number: 1217501-00-2[2]
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Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for (4-(1-Cyanocyclopropyl)phenyl)boronic acid.

These predictions are derived from the analysis of its structural motifs and comparison with

spectroscopic data of similar phenylboronic acid derivatives.

Chemical Shift (5,

Multiplicity Number of Protons  Assignment

ppm)

Aromatic protons
~7.8-8.2 d 2H

ortho to -B(OH)2

Aromatic protons
~7.3-7.6 d 2H

meta to -B(OH)z
~45-55 brs 2H B(OH):
~1.6-1.8 m 2H Cyclopropyl -CH2-
~14-1.6 m 2H Cyclopropyl -CHz-

Table 2: Predicted *C NMR Spectral Data

Chemical Shift (6, ppm) Assignment

~135 - 140 Aromatic C-B

~130 - 135 Aromatic CH ortho to -B(OH)2
~125-130 Aromatic CH meta to -B(OH)2
~120 - 125 Quaternary aromatic C

~118 - 122 Cyano (-C=N)

~20-25 Quaternary cyclopropyl C
~15-20 Cyclopropyl -CH2-

Table 3: Predicted IR Spectral Data
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Wavenumber (cm~?) Intensity Assignment

~3200 - 3600 Broad, Strong O-H stretch (boronic acid)
~2220 - 2260 Medium, Sharp C=N stretch (cyano)
~1600 - 1620 Medium C=C stretch (aromatic ring)
~1300 - 1400 Strong B-O stretch

~1000 - 1100 Strong B-C stretch

C-H out-of-plane bend (para-

~800 - 850 Strong ]
substituted)

Table 4: Predicted Mass Spectrometry Data

miz lon Notes
187.08 [M]*+ Molecular ion

Loss of water from the boronic
169.07 [M - H20]* _ _

acid moiety
142.06 [M - B(OH)2]* Loss of the boronic acid group
115.05 [CoH7]* Further fragmentation

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.
These are based on standard laboratory procedures for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of (4-(1-
Cyanocyclopropyl)phenyl)boronic acid in a suitable deuterated solvent (e.g., DMSO-ds,
CDCls, or MeOD) in an NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 300 MHz or higher for *H NMR and 75 MHz or higher for 3C NMR.
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o Data Acquisition:

o For *H NMR, acquire the spectrum with a sufficient number of scans to achieve a good
signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

o For 13C NMR, use a proton-decoupled sequence to simplify the spectrum. A larger number
of scans will be required compared to *H NMR due to the lower natural abundance of 13C.

o Data Processing: Process the raw data using appropriate software to perform Fourier
transformation, phase correction, and baseline correction. Integrate the peaks in the *H NMR
spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

o KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press
the mixture into a thin, transparent pellet.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

» Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm~1).
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract
it from the sample spectrum.

» Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups in the molecule.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile).

 Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI), coupled
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with a mass analyzer (e.g., Quadrupole, Time-of-Flight).

o Data Acquisition: Introduce the sample solution into the ion source. Acquire the mass
spectrum in positive or negative ion mode over a suitable mass range. For structural

elucidation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion
peak.

o Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major
fragment ions. Propose fragmentation pathways that are consistent with the observed peaks.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like (4-(1-Cyanocyclopropyl)phenyl)boronic acid.
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Compound Synthesis & Purification
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

This comprehensive guide provides the foundational spectroscopic information for (4-(1-
Cyanocyclopropyl)phenyl)boronic acid, which is critical for its application in research and
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drug development. The provided protocols and predicted data serve as a valuable resource for
scientists working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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